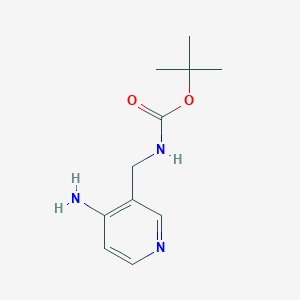![molecular formula C44H43NO5 B12619091 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine CAS No. 946534-29-8](/img/structure/B12619091.png)
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-[1]benzopyrano[4,3-d][1]benzoxepin-2-yl]phenoxy}ethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves multiple steps, including the formation of the benzopyrano4,3-dbenzoxepin core and subsequent functionalization. Typical synthetic routes may involve:
- Formation of the benzopyrano4,3-dbenzoxepin core : This step often involves cyclization reactions using appropriate precursors under controlled conditions.
- Introduction of benzyloxy groups : This can be achieved through etherification reactions using benzyl alcohol and suitable catalysts.
- Attachment of the piperidine moiety : This step may involve nucleophilic substitution reactions where the piperidine ring is introduced to the pre-formed aromatic system.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:
- Use of continuous flow reactors : To enhance reaction efficiency and scalability.
- Optimization of reaction conditions : Such as temperature, pressure, and solvent choice to maximize yield.
- Purification techniques : Including crystallization, chromatography, and recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine can undergo various chemical reactions, including:
- Oxidation : The compound can be oxidized to introduce additional functional groups or modify existing ones.
- Reduction : Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
- Substitution : Both nucleophilic and electrophilic substitution reactions can occur, allowing for the introduction of new substituents.
- Oxidation : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
- Reduction : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
- Substitution : Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation : May yield quinones or other oxidized derivatives.
- Reduction : Can produce alcohols or amines.
- Substitution : Results in the introduction of new functional groups, such as halides or alkyl groups.
Applications De Recherche Scientifique
1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules.
- Biology : Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
- Medicine : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
- Industry : Utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine involves its interaction with specific molecular targets and pathways. These may include:
- Molecular Targets : Enzymes, receptors, and other proteins that the compound can bind to or modulate.
- Pathways Involved : Signal transduction pathways, metabolic pathways, and other cellular processes that are affected by the compound’s presence.
Comparaison Avec Des Composés Similaires
Similar Compounds:
- 1-(2-{4-[5,12-Dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Lacks the benzyloxy groups, resulting in different chemical properties and reactivity.
- 1-(2-{4-[5,12-Bis(methoxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine : Contains methoxy groups instead of benzyloxy groups, affecting its solubility and interaction with biological targets.
Uniqueness: 1-(2-{4-[5,12-Bis(benzyloxy)-1,8-dihydro-2H-1benzopyrano4,3-dbenzoxepin-2-yl]phenoxy}ethyl)piperidine is unique due to its specific combination of aromatic rings, ether linkages, and piperidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
946534-29-8 |
|---|---|
Formule moléculaire |
C44H43NO5 |
Poids moléculaire |
665.8 g/mol |
Nom IUPAC |
1-[2-[4-[5,14-bis(phenylmethoxy)-8,18-dioxatetracyclo[9.8.0.02,7.012,17]nonadeca-1(11),2(7),3,5,12(17),13,15-heptaen-9-yl]phenoxy]ethyl]piperidine |
InChI |
InChI=1S/C44H43NO5/c1-4-10-32(11-5-1)29-47-36-19-21-42-40(26-36)39-28-43(34-14-16-35(17-15-34)46-25-24-45-22-8-3-9-23-45)50-44-27-37(18-20-38(44)41(39)31-49-42)48-30-33-12-6-2-7-13-33/h1-2,4-7,10-21,26-27,43H,3,8-9,22-25,28-31H2 |
Clé InChI |
FAUGGHJUSLELIZ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3CC4=C(COC5=C4C=C(C=C5)OCC6=CC=CC=C6)C7=C(O3)C=C(C=C7)OCC8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



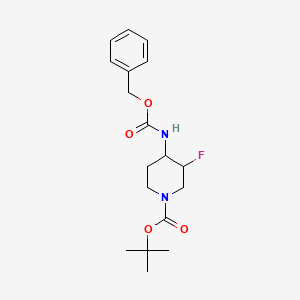
![4-{6-[4-(Propan-2-yl)piperazin-1-yl]pyridazin-3-yl}benzoic acid](/img/structure/B12619017.png)


![N-Acetyl-S-[2-(4-chlorophenyl)-4-hydroxy-3-oxobutyl]-L-cysteine](/img/structure/B12619029.png)
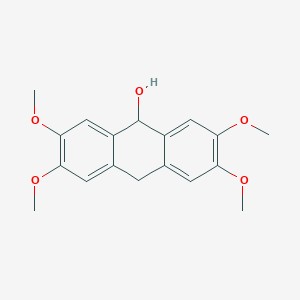
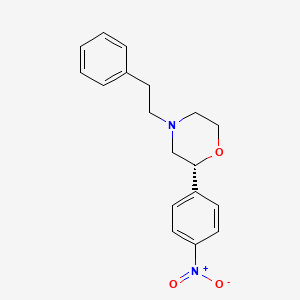
![2-Bromo-6-(4-nitro-phenyl)-imidazo[2,1-B]thiazole](/img/structure/B12619049.png)
![Thieno[2,3-d]pyrimidin-4-amine, N-[2-(methylthio)phenyl]-](/img/structure/B12619056.png)
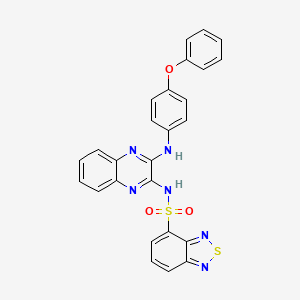

![3,5-bis(3-bromophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619064.png)
